molecular formula C19H11Cl2N3OS B11144043 (5Z)-5-(3,4-dichlorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,4-dichlorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11144043
M. Wt: 400.3 g/mol
InChI Key: NTIJGZUQYUZSIN-SZFVZERQSA-N
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Description

(5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of triazolothiazoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final triazolothiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H11Cl2N3OS

Molecular Weight

400.3 g/mol

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H11Cl2N3OS/c20-14-8-6-13(10-15(14)21)11-16-18(25)24-19(26-16)22-17(23-24)9-7-12-4-2-1-3-5-12/h1-11H/b9-7+,16-11-

InChI Key

NTIJGZUQYUZSIN-SZFVZERQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2

Origin of Product

United States

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